The synthesis of [Glp5,(Me)Phe8,Sar9] Substance P (5-11) is typically achieved through solid-phase peptide synthesis. This method utilizes a polyacrylamide resin with a labile anchorage derived from glycolic acid, allowing for the stepwise assembly of amino acids into the peptide chain. The key steps in the synthesis process include:
The final product exhibits enhanced metabolic stability compared to its parent compound, highlighting its potential for therapeutic use .
The molecular structure of [Glp5,(Me)Phe8,Sar9] Substance P (5-11) can be represented by its chemical formula , with a molecular weight of approximately 835.06 g/mol. The structure features:
Data from PubChem confirms these structural details, providing a comprehensive overview of its chemical properties and behavior in biological systems .
The compound undergoes various chemical reactions typical for peptides, including:
The stability imparted by its synthetic modifications allows it to maintain activity longer than unmodified peptides .
[Glp5,(Me)Phe8,Sar9] Substance P (5-11) primarily exerts its effects through binding to neurokinin-1 receptors located in various tissues including the central nervous system and peripheral tissues. The mechanism involves:
Research indicates that this compound retains significant biological activity comparable to natural Substance P while offering improved pharmacokinetic properties .
The physical properties of [Glp5,(Me)Phe8,Sar9] Substance P (5-11) include:
Chemical properties include:
These properties make it suitable for laboratory research and potential clinical applications .
The primary applications of [Glp5,(Me)Phe8,Sar9] Substance P (5-11) are found in scientific research, particularly in studies related to:
[Glp⁵,(Me)Phe⁸,Sar⁹] Substance P (5–11) demonstrates potent and selective agonism at neurokinin-1 receptors (NK-1R) in rat brain tissues. Its efficacy surpasses shorter native Substance P (SP) fragments and rivals full-length SP (EC₅₀ = 1.2 nM vs. 0.9 nM for native SP) in stimulating intracellular calcium release and neuronal excitation [4]. Unlike native SP, this analog exhibits negligible activity at NK-2 or NK-3 receptors, attributable to its optimized C-terminal sequence that mirrors the critical receptor-binding domain of native SP (Phe⁷-Phe⁸-Gly⁹-Leu¹⁰-Met¹¹) [2] [4]. In striatal neuron studies, the compound achieved 92% receptor occupancy at 10 nM concentration, compared to 98% for native SP, confirming near-equivalent receptor activation capacity .
Table 1: Comparative Agonist Efficacy in Rat Brain Models
Parameter | [Glp⁵,(Me)Phe⁸,Sar⁹]SP(5-11) | Native Substance P | SP(5-11) Fragment |
---|---|---|---|
EC₅₀ (Calcium flux) | 1.2 nM | 0.9 nM | 8.5 nM |
Receptor Occupancy | 92% (10 nM) | 98% (10 nM) | 65% (10 nM) |
NK-1R Selectivity | >1000-fold | >1000-fold | 120-fold |
The analog’s extended receptor activation profile stems from strategic structural modifications:
These modifications collectively prolong intracellular signaling duration, with sustained ERK1/2 phosphorylation detected for >90 minutes post-application in U373 MG glioblastoma cells expressing human NK-1R [4].
Table 2: Structural Modifications and Pharmacokinetic Impact
Modification | Chemical Rationale | Functional Consequence | Half-Life Extension |
---|---|---|---|
Glp⁵ | N-terminal cyclization blocks exopeptidases | 73% intact at 60 min (vs. 22% for SP(5-11) | 3.3-fold |
(Me)Phe⁸ | Methylation enhances hydrophobic receptor binding | kₒff reduced to 0.031 min⁻¹ (vs. 0.115 min⁻¹) | 3-fold |
Sar⁹ | Tertiary amine resists enzymatic cleavage | Degradation rate constant: 0.016 min⁻¹ vs. 0.063 min⁻¹ | 2.6-fold |
The carboxy-terminal heptapeptide region (residues 5-11) retains the core pharmacophore for high-affinity NK-1R interaction. Molecular docking reveals critical interactions:
Notably, the C-terminal amide (–CONH₂) forms salt bridges with Arg²⁹¹ (distance: 2.8 Å), mimicking the critical Arg¹–Glu²⁹⁰ interaction in full-length SP. This explains the analog’s 5-fold higher affinity versus non-amidated counterparts (Kd = 0.6 nM vs. 3.1 nM) [4].
Table 3: Residue-Specific Receptor Interactions
Peptide Residue | NK-1R Interaction Site | Interaction Type | Energy Contribution (kcal/mol) |
---|---|---|---|
Glp⁵ | Gln¹⁶⁵ (ECL2) | H-bond (distance: 2.1 Å) | −2.8 |
(Me)Phe⁸ | Phe²⁶⁸ (TM6) | π-π stacking | −4.2 |
Sar⁹ | Asn²⁸⁵ (TM7) | Van der Waals | −1.9 |
C-terminal CONH₂ | Arg²⁹¹ (TM7) | Ionic H-bond | −3.5 |
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